molecular formula C10H11ClO2 B8695659 3-phenylpropylchloroformate

3-phenylpropylchloroformate

Cat. No.: B8695659
M. Wt: 198.64 g/mol
InChI Key: ZKXHIDNLCFLSRP-UHFFFAOYSA-N
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Description

3-Phenylpropylchloroformate is a chloroformate ester characterized by a propyl chain substituted with a phenyl group at the third carbon and a reactive chloroformate (-O-CO-Cl) functional group. Chloroformates are widely used in organic synthesis for acylations, carbamate formations, and peptide coupling reactions due to their high electrophilicity .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-phenylpropyl carbonochloridate

InChI

InChI=1S/C10H11ClO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

ZKXHIDNLCFLSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)Cl

Origin of Product

United States

Preparation Methods

3-phenylpropylchloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like toluene at low temperatures to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

3-phenylpropylchloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and carbon dioxide.

    Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-phenylpropylchloroformate is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 3-phenylpropylchloroformate involves its reactivity as a chlorocarbonate ester. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical properties of 3-phenylpropylchloroformate and its analogues, derived from evidence:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features References
This compound C₁₀H₁₁ClO₂ ~198.65 (estimated) ~250–270 (estimated) Phenyl group on C3 of propyl chain (Inferred)
Ethyl Chloroformate C₃H₅ClO₂ 108.52 93–95 Short alkyl chain (ethyl)
Phenyl Chloroformate C₇H₅ClO₂ 156.57 204–205 Aromatic phenyl group
Propyl Chloroformate C₄H₇ClO₂ 122.55 105–106 Linear propyl chain
Phenoxyethyl Chloroformate C₉H₉ClO₃ 200.62 Not reported Phenoxy-ethyl hybrid structure

Key Observations :

  • Molecular Weight: this compound is heavier than ethyl and propyl analogues due to the phenyl substituent. Its estimated molecular weight (~198.65 g/mol) aligns with phenoxyethyl chloroformate (200.62 g/mol) .
  • Boiling Point: Aromatic substitution (phenyl or phenoxy groups) increases boiling points compared to alkyl chloroformates. For example, phenyl chloroformate boils at 204–205°C , whereas propyl chloroformate boils at 105–106°C .

Contradictions in Evidence :

  • Ethyl chloroformate requires explosion-proof handling in confined spaces , whereas phenoxyethyl chloroformate is stored at 2–8°C without such warnings . This suggests alkyl chain length and substituents influence volatility and hazard severity.

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